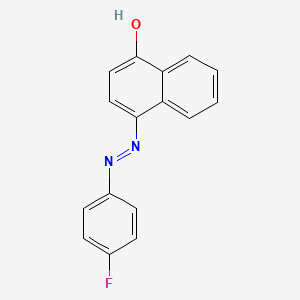![molecular formula C16H14ClFN2OS2 B12155727 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12155727.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: is a chemical compound with the following properties:
Linear Formula: CHClFNOS
CAS Number: 613226-70-3
Molecular Weight: 501.046 g/mol
This compound belongs to a class of heterocyclic molecules and exhibits intriguing pharmacological potential. due to its rarity, analytical data is not widely available .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:
Chlorination: Starting with 2-chloro-6-fluorobenzyl chloride (CHClF), the chlorination of the benzyl group occurs.
Sulfenylation: The chlorinated intermediate reacts with a thiol (sulfanyl) group to form the desired compound.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers often employ custom synthetic routes to access this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions.
Substitution: Exhibits substitution reactions.
Reduction: Can be reduced under specific conditions.
- Thionyl chloride (SOCl2): Used for chlorination.
- Thiols (R-SH): Employed for sulfenylation.
Major Products:: The primary product is the target compound itself, which possesses unique structural features.
Scientific Research Applications
Chemistry::
- Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic scaffold.
- Catalysis: Investigated for catalytic applications.
- Anticancer Properties: Studies suggest potential anticancer activity.
- Enzyme Inhibition: May inhibit specific enzymes.
- Materials Science: Used in the development of novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is relatively rare, it shares structural similarities with related molecules such as:
- 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 477331-43-4)
- 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 754230-27-8)
These compounds exhibit variations in substituents and functional groups, contributing to their distinct properties.
Properties
Molecular Formula |
C16H14ClFN2OS2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14ClFN2OS2/c1-8-9(2)23-14-13(8)15(21)20(3)16(19-14)22-7-10-11(17)5-4-6-12(10)18/h4-6H,7H2,1-3H3 |
InChI Key |
NBJCMLRDWFBBCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenoxy)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B12155648.png)
![2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12155653.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155664.png)
![N-(biphenyl-4-yl)-2-methoxy-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide](/img/structure/B12155667.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155678.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12155687.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12155688.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyph enyl)acetamide](/img/structure/B12155690.png)
![(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12155698.png)

![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B12155713.png)
![ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12155715.png)
![Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate](/img/structure/B12155722.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155723.png)
